molecular formula C10H18KNO9S2 B13431334 n-Propyl beta-Glucosinolate Potassium Salt

n-Propyl beta-Glucosinolate Potassium Salt

Cat. No.: B13431334
M. Wt: 399.5 g/mol
InChI Key: CGIHKNDGYBVBFU-OCFLFPRFSA-M
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Description

n-Propyl beta-Glucosinolate Potassium Salt is a chemical compound belonging to the glucosinolate family. Glucosinolates are sulfur-containing compounds found predominantly in cruciferous vegetables like broccoli, cabbage, and Brussels sprouts. These compounds are known for their role in plant defense mechanisms and their potential health benefits, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of n-Propyl beta-Glucosinolate Potassium Salt typically involves the reaction of n-propyl glucosinolate with potassium hydroxide. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

n-Propyl beta-Glucosinolate Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Propyl beta-Glucosinolate Potassium Salt has diverse applications in scientific research:

Mechanism of Action

The biological activity of n-Propyl beta-Glucosinolate Potassium Salt is primarily due to its hydrolysis products. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Propyl beta-Glucosinolate Potassium Salt is unique due to its specific n-propyl side chain, which influences its biological activity and hydrolysis products. This uniqueness makes it a valuable compound for studying the structure-activity relationship of glucosinolates .

Properties

Molecular Formula

C10H18KNO9S2

Molecular Weight

399.5 g/mol

IUPAC Name

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylideneamino] sulfate

InChI

InChI=1S/C10H19NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h5,7-10,12-15H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/b11-6+;/t5-,7-,8+,9-,10+;/m1./s1

InChI Key

CGIHKNDGYBVBFU-OCFLFPRFSA-M

Isomeric SMILES

CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

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